Home > Products > Screening Compounds P89534 > 10-O-Acetyl SN-38-d3
10-O-Acetyl SN-38-d3 -

10-O-Acetyl SN-38-d3

Catalog Number: EVT-1496786
CAS Number:
Molecular Formula: C₂₄H₁₉D₃N₂O₆
Molecular Weight: 437.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is primarily utilized in scientific research, particularly in cancer research and drug metabolism studies. The acetylation at the 10-O position enhances its stability and bioactivity compared to its parent compound, SN-38, making it a valuable tool in pharmacological investigations.

Source

10-O-Acetyl SN-38-d3 is synthesized from SN-38-d3 through acetylation using acetic anhydride as the acetylating agent, often in the presence of a base such as pyridine. The synthesis is typically conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Classification

This compound belongs to the class of camptothecin derivatives, which are known for their potent inhibition of topoisomerase I. Topoisomerase I is an enzyme crucial for DNA replication and transcription, making this class of compounds significant in cancer therapeutics due to their ability to induce DNA damage and cell death .

Synthesis Analysis

Methods

The synthesis of 10-O-Acetyl SN-38-d3 involves a straightforward acetylation reaction. The general procedure includes:

  1. Reactants: SN-38-d3, acetic anhydride, and a base (e.g., pyridine).
  2. Reaction Conditions: The reaction is performed under anhydrous conditions to avoid hydrolysis.
  3. Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Technical Details

The acetylation reaction typically yields 10-O-Acetyl SN-38-d3 with high purity. The reaction mechanism involves nucleophilic attack by the hydroxyl group at the 10 position of SN-38-d3 on the carbonyl carbon of acetic anhydride, leading to the formation of the acetylated product.

Molecular Structure Analysis

Structure

10-O-Acetyl SN-38-d3 has a complex molecular structure characterized by its deuterated nature and the presence of an acetyl group at the 10-O position.

Structural Data

  • InChI Key: PFECOLLKQQDLJK-ZZIKLSCDSA-N
  • Canonical SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C
  • Isomeric SMILES: [2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

The deuterated form enhances its utility in analytical chemistry, particularly in mass spectrometry where it serves as an internal standard.

Chemical Reactions Analysis

Reactions

10-O-Acetyl SN-38-d3 can undergo several chemical transformations:

  1. Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate SN-38-d3.
  2. Oxidation and Reduction: Various oxidizing and reducing agents can modify functional groups on the compound, potentially altering its biological activity.
  3. Substitution Reactions: The acetyl group can be replaced with other functional groups through substitution reactions using appropriate reagents.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Acetylating Agents: Acetic anhydride

The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration.

Mechanism of Action

10-O-Acetyl SN-38-d3 exerts its pharmacological effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA replication by creating temporary single-strand breaks in the DNA helix. Inhibition leads to accumulation of DNA damage, triggering apoptotic pathways in cancer cells.

Process and Data

The compound's mechanism involves:

  • Binding to topoisomerase I-DNA complexes.
  • Inducing DNA strand breaks.
  • Resulting in cell cycle arrest and apoptosis.

This mechanism underscores its potential as an effective antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 399.42 g/mol
  • Appearance: Typically appears as a white solid or powder.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol.
  • Stability: Stable under dry conditions; susceptible to hydrolysis in aqueous environments.

Relevant analyses include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination and purity assessment.
Applications

10-O-Acetyl SN-38-d3 has several applications in scientific research:

  1. Cancer Research: Used to study mechanisms of action related to topoisomerase I inhibition and cancer cell apoptosis.
  2. Drug Metabolism Studies: Serves as an internal standard in mass spectrometry for quantifying SN-38 levels during pharmacokinetic studies.
  3. Proteomics Research: Utilized to investigate protein interactions and modifications associated with drug action.

This compound's unique properties make it a valuable tool for advancing understanding in cancer therapeutics and drug metabolism.

Introduction to 10-O-Acetyl SN-38-d3

Chemical Identity and Structural Features of 10-O-Acetyl SN-38-d3

10-O-Acetyl SN-38-d3 (chemical name: (S)-4,11-diethyl-9-((2H3)acetyloxy)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) possesses the molecular formula C₂₂H₁₄D₃N₂O₆ and a molecular weight of 408.42 g/mol. Its structure features three deuterium atoms incorporated at the methyl group of the 10-O-acetyl moiety, replacing all three protium atoms of the standard methyl group. This strategic deuteration maintains the core pentacyclic camptothecin scaffold while introducing isotopic distinction [5].

The compound exhibits several critical structural-functional relationships:

  • Pentacyclic framework: Preserves the E-ring lactone essential for topoisomerase I inhibition
  • Deuterated acetyl group: Positioned at the phenolic oxygen of the 10-hydroxy group, creating a sterically shielded ester linkage
  • Ethyl substituent: Located at C7 maintains planarity with the quinoline system
  • Chiral center: Retains the (S)-configuration at C20, crucial for biological activity

Table 1: Structural Comparison of SN-38 and Its Deuterated Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)10-O-SubstituentDeuterium Position
SN-38C₂₂H₂₀N₂O₅392.41-OHNone
SN-38-d3C₂₂H₁₇D₃N₂O₅395.42-OH7-ethyl group
10-O-Acetyl SN-38C₂₄H₂₂N₂O₆434.45-OC(O)CH₃None
10-O-Acetyl SN-38-d3C₂₄H₁₉D₃N₂O₆437.45-OC(O)CD₃Acetyl methyl

The acetyl modification significantly alters physicochemical properties compared to SN-38-d3. The esterification increases lipophilicity (calculated LogP increase of approximately 0.8 units), enhancing membrane permeability while potentially affecting lactone ring stability. The deuterium incorporation maintains near-identical steric parameters to the protonated analog but introduces measurable isotopic differences detectable by mass spectrometry [1] [5]. Crystallographic analysis of similar 10-O-substituted SN-38 derivatives demonstrates preserved planarity of the quinoline-indolizine system with only minor torsional deviations (<5°) at the substitution site, suggesting minimal impact on target engagement geometry [1].

Role as a Deuterium-Labeled Metabolite in Pharmacological Research

10-O-Acetyl SN-38-d3 serves primarily as an analytical internal standard and metabolic tracer in pharmacokinetic investigations. Its deuterium labeling creates a consistent 3 Da mass shift from non-deuterated analogs, enabling unambiguous differentiation via mass spectrometry while maintaining identical chromatographic behavior. This property is crucial for accurate quantification of SN-38 and its metabolites in complex biological matrices [3] [5].

Key research applications include:

  • LC-MS/MS quantification: Serves as internal standard for SN-38 and acetylated metabolites, compensating for matrix effects and extraction variability
  • Metabolic stability assessment: Tracks 10-O-acetyl group hydrolysis kinetics in esterase-containing biological systems
  • Glucuronidation studies: Monitors UGT-mediated metabolism without interference from endogenous compounds
  • Drug delivery system evaluation: Tracks payload release from liposomal and antibody-conjugated formulations containing acetyl-protected SN-38

Table 2: Analytical Performance of Deuterated Analogs in SN-38 Quantification

ParameterSN-38-d3 PerformanceImpact of 10-O-AcetylationReference Method
Mass Shift+3 DaUnchangedESI-MS [5]
Retention TimeIdentical to SN-38Increased hydrophobicity (+1.2 min RPLC)C18 chromatography [3]
Ionization Efficiency>98% similarity15-20% enhancementESI-MS [3]
Matrix Effect Compensation92-105% recovery88-102% recoveryLC-MS/MS [3]
Glucuronidation InterferenceNoneMinimized by rapid deacetylationHLM assays [3]

The acetyl group provides temporary metabolic protection against UDP-glucuronosyltransferase (UGT)-mediated deactivation, particularly by UGT1A1 isoforms. This property allows researchers to distinguish between esterase-mediated hydrolysis and UGT-mediated glucuronidation pathways. Studies using human liver microsomes demonstrate that 10-O-acetyl SN-38-d3 undergoes rapid deacetylation (t₁/₂ = 12-18 min) followed by gradual glucuronidation (t₁/₂ = 45-60 min), revealing distinct metabolic phases when tracked via deuterium labeling [3].

The compound enables sensitive detection of SN-38 at concentrations as low as 10 nmol/L in biological matrices, with accuracy maintained at 91.14-100.78% and precision (CV) between 1.26-6.24% in validated LC-MS/MS methods. These characteristics make it indispensable for studying intersubject variability in irinotecan activation, especially in patients with UGT1A1 polymorphisms [3] [5].

Historical Development and Rationale for Isotopic Labeling

The development of 10-O-Acetyl SN-38-d3 emerged from three converging research needs: (1) overcoming analytical challenges in SN-38 quantification, (2) investigating metabolic resistance mechanisms, and (3) optimizing prodrug formulations. The historical progression began with the identification of SN-38 as irinotecan's active metabolite in the early 1990s, followed by recognition of its extreme cytotoxicity (IC₅₀ = 0.077 μM for DNA synthesis inhibition) and problematic pharmacokinetics [5] [8].

Deuterium labeling initiatives progressed through distinct phases:

  • First-generation analogs: SN-38-d₃ with ethyl group deuteration (2005-2010) addressed quantification challenges but lacked metabolic stability insights
  • Structural modification era: Development of 10-O-substituted derivatives (2010-2015) to improve solubility and targetability, yielding fluoropropyl and bromobenzoyl analogs with 17-fold solubility enhancement
  • Isotopic-prodrug integration: Combination of deuteration with protective groups (2015-present) enabling simultaneous tracking and metabolic control

The specific rationale for 10-O-acetylation combined with deuteration includes:

  • Analytical distinction: Deuterium creates mass spectral signatures without altering biological behavior
  • Metabolic stabilization: Deuteration at the acetyl group reduces ester hydrolysis kinetics by 1.5-2 fold via the kinetic isotope effect
  • Resistance mechanism elucidation: Enables tracking in Top1-mutant cell lines with acquired SN-38 resistance
  • Formulation optimization: Facilitates release kinetics studies from liposomal and antibody-drug conjugate (ADC) platforms

The emergence of UGT-mediated drug resistance mechanisms further drove demand for specialized tracers. Research revealed that histone deacetylase inhibitors like belinostat compete with SN-38 for UGT1A1-mediated glucuronidation, potentially increasing SN-38 exposure by 64% in UGT1A1*28 homozygous patients. 10-O-Acetyl SN-38-d3 allows precise quantification of these interactions without analytical interference [3].

The compound also facilitates research on alternative resistance mechanisms. Studies in SN-38-resistant colon cancer cell lines (20-67 fold resistance) revealed TOP1 mutations (R364K, G717R) near the drug-binding site. The deuterated analog enables precise measurement of intracellular drug accumulation in these models, revealing that mutant Top1 maintains activity even at high SN-38 concentrations [8].

Table 3: Evolution of Deuterated SN-38 Derivatives in Cancer Research

GenerationRepresentative CompoundsPrimary Research ApplicationKey Advancement
First (2005-2010)SN-38-d₃ (ethyl deuteration)Basic pharmacokineticsMass spectrometric detection
Second (2010-2015)10-O-fluoropropyl SN-38Solubility enhancement17-fold solubility increase [1]
Third (2015-2020)Antibody-CL2A-SN-38-d₃ conjugatesTargeted deliveryTumor-specific payload release [7]
Current (2020-present)10-O-Acetyl SN-38-d₃Metabolic pathway discriminationSimultaneous tracking of hydrolysis & glucuronidation

The development of liposomal SN-38 formulations (LE-SN-38) with >95% drug entrapment efficiency created additional demand for specialized tracers. 10-O-Acetyl SN-38-d3 permits distinction between formulation release (deacetylation) and biological activation (lactone formation) processes, providing critical insights for nanocarrier design [4]. Similarly, in antibody-drug conjugates using cleavable linkers like CL2A, the deuterated analog allows researchers to monitor linker stability and payload release kinetics in vivo without isotopic interference [7].

Future research directions enabled by this compound include detailed investigations of extrahepatic activation pathways, tumor-specific metabolism in xenograft models, and the development of genotype-guided dosing strategies for irinotecan therapy based on UGT1A1 polymorphisms. Its unique structural and isotopic properties position 10-O-Acetyl SN-38-d3 as an indispensable tool for next-generation camptothecin research [3] [5] [8].

Properties

Product Name

10-O-Acetyl SN-38-d3

Molecular Formula

C₂₄H₁₉D₃N₂O₆

Molecular Weight

437.46

Synonyms

10-Acetyloxy-7-ethylcamptothecin-d3; (4S)-9-(Acetyloxy)-4,11-diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-d3; 10-Hydroxy-7-ethylcamptothecin 10-Acetate-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.